molecular formula C7H16Cl2N2O B2958205 5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride CAS No. 2567503-58-4

5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride

Cat. No.: B2958205
CAS No.: 2567503-58-4
M. Wt: 215.12
InChI Key: CNCWUFXWCVKFDI-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing one nitrogen atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through cyclization reactions involving appropriate precursors

    Aminomethylation: The aminomethylation step involves the reaction of the piperidinone with formaldehyde and an amine, followed by reduction to introduce the aminomethyl group.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or further reduce the aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: The compound can be used in studies investigating the structure-activity relationships of piperidinone derivatives.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The piperidinone ring may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-piperidone: A precursor in the synthesis of 5-(Aminomethyl)-6-methylpiperidin-2-one;dihydrochloride.

    5-(Aminomethyl)-2-piperidone: A structurally similar compound with potential differences in biological activity.

    N-Methylpiperidinone: Another piperidinone derivative with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of both the aminomethyl and methyl groups on the piperidinone ring. This combination of functional groups can result in unique chemical reactivity and biological activity, distinguishing it from other piperidinone derivatives.

Properties

IUPAC Name

5-(aminomethyl)-6-methylpiperidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-5-6(4-8)2-3-7(10)9-5;;/h5-6H,2-4,8H2,1H3,(H,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCWUFXWCVKFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(=O)N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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